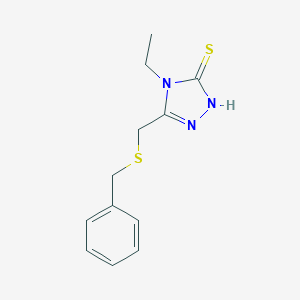
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various pathogenic microorganisms such as bacteria and fungi. The compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its diverse biological activities. The compound can be used in various assays to study its antimicrobial, antifungal, antiviral, anticancer, and corrosion inhibition properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which could provide insights into its potential use as a therapeutic agent. Additionally, the compound could be studied for its potential use in nanotechnology and materials science due to its ability to form a protective layer on metal surfaces.
Métodos De Síntesis
The synthesis of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be achieved by the reaction of benzyl chloride, potassium thiocyanate, and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities such as antimicrobial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C12H15N3S2 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
Clave InChI |
RZEKUZLHJKZOPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
SMILES canónico |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![1-[({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B305193.png)
![2-[(4-allyl-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305195.png)
![1-{[(4-methyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305196.png)
![N-benzyl-2-[(4-ethyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305197.png)
![1-{[(5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305199.png)
![1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
![4-chloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305205.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
![[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)